3-methoxy-N-[(2Z)-5-(1-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
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Overview
Description
3-methoxy-N-[(2Z)-5-(1-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2Z)-5-(1-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves the reaction of 3-methoxybenzoic acid with 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(2Z)-5-(1-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide.
Reduction: Formation of 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzylamine.
Substitution: Formation of 3-halogen-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide.
Scientific Research Applications
3-methoxy-N-[(2Z)-5-(1-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(2Z)-5-(1-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(1-phenylethyl)benzamide
- 4-methoxy-N-(1-phenylethyl)benzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
3-methoxy-N-[(2Z)-5-(1-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12(13-7-4-3-5-8-13)17-20-21-18(24-17)19-16(22)14-9-6-10-15(11-14)23-2/h3-12H,1-2H3,(H,19,21,22) |
InChI Key |
RUMDJUOCFCYBOM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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